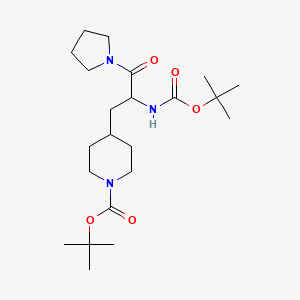

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine core functionalized with tert-butoxycarbonyl (Boc) protecting groups, a pyrrolidin-1-yl moiety, and an oxo-propyl side chain. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or neuroactive agents. The Boc groups enhance solubility and stability during synthetic processes, while the pyrrolidine and piperidine moieties contribute to conformational rigidity and binding affinity in target biomolecules.

Properties

Molecular Formula |

C22H39N3O5 |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-pyrrolidin-1-ylpropyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H39N3O5/c1-21(2,3)29-19(27)23-17(18(26)24-11-7-8-12-24)15-16-9-13-25(14-10-16)20(28)30-22(4,5)6/h16-17H,7-15H2,1-6H3,(H,23,27) |

InChI Key |

HAQHWJDCOZSCTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

Step 1: Preparation of Boc-protected piperidine intermediates

Starting from piperidine derivatives, the nitrogen is protected with a tert-butoxycarbonyl group to form tert-butyl piperidine-1-carboxylate derivatives.Step 2: Introduction of the keto and pyrrolidinyl substituents

The 3-oxo-3-(pyrrolidin-1-yl)propyl side chain is introduced via nucleophilic substitution or amide bond formation involving pyrrolidine and keto precursors.Step 3: Coupling with Boc-protected amino groups

The amino group is protected with Boc to prevent side reactions during coupling, typically using Boc anhydride or related reagents.Step 4: Final purification and characterization

The product is purified by chromatographic techniques and characterized by NMR, MS, and other analytical methods.

Detailed Preparation Steps

Preparation of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (Key Intermediate)

This intermediate is crucial for further functionalization:

-

- 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (starting material)

- Bromine (Br2)

- Aluminum chloride (AlCl3) as Lewis acid catalyst

- Solvents: tetrahydrofuran (THF) and diethyl ether

- Temperature: 0–5 °C

- Reaction time: ~24 hours

Procedure:

The starting ester is dissolved in THF and diethyl ether, cooled to 0 °C, then bromine is added slowly. The mixture is stirred at low temperature for 24 hours. After reaction completion, solids are filtered, and the crude product is purified by trituration and drying.

Conversion to 2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester (Related Intermediate)

-

- Thiourea

- Isopropanol as solvent

- Reflux at 90 °C for 1 hour

Procedure:

The bromo-oxo-piperidine intermediate is reacted with thiourea under reflux to form the thiazolo derivative, which is a key intermediate for further elaboration.

Coupling with Pyrrolidine and Boc Protection

The keto group at the 3-position is functionalized by nucleophilic substitution with pyrrolidine, forming the 3-(pyrrolidin-1-yl) substituent.

The amino group is protected with tert-butoxycarbonyl (Boc) groups to yield the final compound.

Typical reagents include Boc anhydride for protection and coupling agents such as N-ethyl-N,N-diisopropylamine (DIEA) to facilitate amide bond formation.

Reaction conditions often involve reflux in ethanol or other suitable solvents, with purification by flash chromatography.

Summary Table of Key Preparation Steps

| Step No. | Intermediate / Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | Br2, AlCl3, THF/Et2O, 0–5 °C, 24 h | 42–73 | Bromination of Boc-piperidine ester |

| 2 | 2-Amino-thiazolo-pyridine tert-butyl ester (related) | Thiourea, isopropanol, reflux 90 °C, 1 h | 47–99 | Thiourea substitution |

| 3 | tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate | Pyrrolidine substitution, Boc protection, reflux in ethanol, DIEA | Not specified | Final coupling and protection step |

Research Findings and Notes

The preparation of this compound relies heavily on the availability of Boc-protected piperidine intermediates and the selective functionalization of the keto group with pyrrolidine.

Bromination at the 3-position of the piperidine ring is a critical step, requiring careful control of temperature and stoichiometry to avoid over-bromination or decomposition.

Thiourea-mediated transformations provide a route to heterocyclic intermediates that can be further functionalized.

The use of Boc protecting groups is essential to maintain the integrity of amino functionalities during multi-step synthesis.

Purification typically involves chromatographic techniques due to the complexity and similarity of intermediates.

Yields vary depending on reaction conditions, solvent choice, and reagent purity, with some steps achieving near quantitative conversion under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the tert-butyl and Boc groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Design : The compound serves as a versatile building block in the synthesis of pharmaceutical agents, particularly in creating analogs for neuroactive compounds.

- Prodrug Development : Its structure allows for modifications that can enhance solubility and bioavailability of active pharmaceutical ingredients.

-

Biological Activity Studies

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes, making it a candidate for therapeutic agents targeting metabolic disorders.

- Neuropharmacology : Studies have shown that the pyrrolidine moiety can influence neurotransmitter systems, suggesting applications in treating neurological disorders.

-

Synthesis of Peptides and Proteins

- The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group, facilitating the formation of complex peptide structures that can be utilized in vaccine development and protein engineering.

Case Study 1: Neuroactive Compound Synthesis

A study focused on synthesizing neuroactive compounds using tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate as a precursor. The research demonstrated that modifications to the piperidine ring significantly enhanced the binding affinity to dopamine receptors, indicating potential for developing treatments for Parkinson's disease.

Case Study 2: Enzyme Inhibition

In a pharmacological study, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE). Results showed promising inhibition rates, suggesting its utility in developing treatments for Alzheimer's disease.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Neuroactive compounds synthesis |

| Biological Activity | Enzyme inhibition studies | AChE inhibition for Alzheimer's |

| Peptide Synthesis | Use of Boc group in protecting amino acids | Vaccine development |

| Neuropharmacology | Influence on neurotransmitter systems | Dopamine receptor binding studies |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)

This compound () shares the piperidine-Boc framework but lacks the oxo-pyrrolidinylpropyl side chain. Key differences include:

- Molecular Weight : 229.32 g/mol (C₁₁H₂₃N₃O₂) vs. ~466.58 g/mol (estimated for the target compound, C₂₂H₃₈N₄O₅).

- Applications: Primarily used as a building block in peptide synthesis due to its unprotected amino groups, whereas the target compound’s Boc-protected amino and pyrrolidine groups suggest applications in constrained peptidomimetics .

Zygocaperoside and Isorhamnetin-3-O-glycoside

While unrelated in structure (), these natural products highlight methodological parallels. For instance:

- Spectroscopic Characterization : The target compound would require similar NMR and UV analyses for structural elucidation. However, its synthetic nature necessitates higher purity standards (>97%, as seen in ) compared to natural isolates.

- Stability : Unlike glycosides, which are prone to hydrolysis, the Boc-protected target compound offers enhanced stability under acidic or basic conditions, a critical advantage in synthetic workflows .

Crystallographic and Thermodynamic Data

and emphasize structural analysis techniques (e.g., SHELX for crystallography, gas hydrate databases for thermodynamic properties). Such structural features influence melting points, solubility, and crystallinity, which are often optimized in drug development pipelines .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₂₂H₃₈N₄O₅ | ~466.58 | Boc, pyrrolidine, oxo-propyl | Peptidomimetics, protease inhibitors |

| tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₃N₃O₂ | 229.32 | Boc, primary/secondary amines | Peptide synthesis |

| Zygocaperoside | Not provided | Not provided | Glycoside, triterpene | Natural product isolation |

Table 2: Analytical Techniques for Characterization

Research Findings and Limitations

- Synthetic Utility : The target compound’s Boc groups enable selective deprotection, a feature absent in simpler analogs like the compound in .

- Knowledge Gaps: No thermodynamic or crystallographic data were identified in the provided evidence, underscoring the need for further studies to optimize its application in drug discovery.

Biological Activity

The compound tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-oxo-3-(pyrrolidin-1-yl)propyl)piperidine-1-carboxylate, also known by its CAS number 2592-18-9, is a derivative of piperidine and has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological implications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a pyrrolidine moiety. The molecular formula is , with a molecular weight of 300.39 g/mol. Its structural complexity allows for interactions with various biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds similar to tert-butyl derivatives often interact with biological pathways involving ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). These transporters play critical roles in drug absorption, distribution, metabolism, and excretion (ADME). In vitro studies have shown that certain analogs can stimulate ATPase activity in P-gp, thereby influencing drug transport dynamics .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| P-glycoprotein Modulation | Compounds exhibit selective stimulation of ATPase activity in P-gp, impacting drug efflux. |

| Antitumor Activity | Reduction in tumor volume and weight observed in mouse models. |

| Neuronal Effects | Potential inhibition of neuronal nitric oxide synthase (nNOS), indicating neuroprotective properties. |

Case Studies

- Antitumor Efficacy : In a study examining the antitumor effects of related compounds, it was found that treatment with similar piperidine derivatives resulted in significant reductions in tumor volume and weight in murine models without notable side effects .

- Neuroprotective Properties : Research into the inhibition of nNOS by piperidine-based compounds suggests potential applications in neurodegenerative diseases. The inhibition of this enzyme could mitigate neuronal damage associated with conditions such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available amino acids or their derivatives. The Boc group serves as a protective moiety to enhance the stability and solubility of the compound during synthesis.

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection of amine | Boc anhydride |

| 2 | Formation of piperidine derivative | Piperidine and carbonyl compound |

| 3 | Coupling reaction | Coupling agents like DCC or EDC |

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-3-oxo-propyl moiety. A common approach includes coupling tert-butoxycarbonyl (Boc)-protected amines with activated carbonyl intermediates. For example, dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used to facilitate esterification or amidation reactions under anhydrous conditions . Intermediates should be characterized via H/C NMR, LC-MS, and IR spectroscopy to confirm functional group integrity and regioselectivity.

Q. What purification techniques are recommended for this compound, particularly after Boc protection/deprotection steps?

Silica gel column chromatography with gradients of ethyl acetate/hexane is effective for separating Boc-protected intermediates from deprotected byproducts . For polar impurities, reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases can resolve challenges. Thin-layer chromatography (TLC) should be used to monitor reaction progress and confirm purity thresholds (>95%).

Q. How should researchers handle stability concerns during storage?

Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Stability studies indicate no degradation under these conditions for ≥6 months . Pre-use analysis via H NMR (monitoring for tert-butyl group singlet at ~1.4 ppm) is advised to confirm integrity.

Advanced Research Questions

Q. How can coupling efficiency between the Boc-protected amine and pyrrolidine moiety be optimized?

Optimize stoichiometry (1:1.2 molar ratio of amine to carbonyl component) and employ coupling agents like DCC or HATU with catalytic DMAP in dichloromethane (DCM) at 0°C to room temperature . Microwave-assisted synthesis (50–80°C, 30 min) may enhance reaction rates. Monitor by FT-IR for disappearance of the carbonyl stretch (~1700 cm) of activated intermediates.

Q. What strategies resolve discrepancies between theoretical and observed NMR data for intermediates?

Use 2D NMR techniques (e.g., H-C HSQC, COSY) to assign stereochemistry and confirm connectivity. For ambiguous cases, X-ray crystallography (as in structurally related piperidine-carboxylates) provides definitive confirmation of regiochemistry and conformation . Computational modeling (DFT) can also predict chemical shifts to cross-validate experimental data.

Q. How to design stability studies evaluating hydrolytic susceptibility under varying pH conditions?

Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C for 72 hours. Analyze samples via HPLC-UV (220 nm) to quantify intact compound and degradation products (e.g., free amine from Boc cleavage). Apparent first-order kinetics can model degradation rates, identifying pH ranges requiring formulation adjustments .

Q. What methodologies assess its potential as a protease inhibitor?

Molecular docking studies (AutoDock Vina) against protease active sites (e.g., HIV-1 protease) can predict binding affinity. Validate with in vitro enzyme inhibition assays (IC determination) using fluorogenic substrates . Structure-activity relationship (SAR) studies modifying the pyrrolidine moiety may enhance selectivity.

Data Contradiction Analysis

Q. How to address conflicting reports on Boc group stability during synthesis?

Some studies report Boc cleavage under acidic conditions (e.g., TFA/DCM), while others note stability in mild bases. Re-evaluate reaction conditions using H NMR to detect premature deprotection. If instability occurs, switch to alternative protecting groups (e.g., Fmoc) for sensitive steps .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Coupling Agent | DCC/DMAP in DCM, 0°C → rt | |

| Purification | Silica gel (EtOAc/Hexane 3:7) | |

| Stability Storage | –20°C under argon | |

| Degradation Study | HPLC-UV, pH 1–12 at 40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.